Tdbtu
Overview
Description
Tdbtu, or 2,3,4,4'-tetrabromodiphenyl ether, is a brominated flame retardant that is used in a variety of consumer products and industrial applications. It is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants, which are used to reduce the flammability of materials. Tdbtu is used in a variety of applications, including plastics, textiles, and furniture. It is also used as an additive in paints and coatings.
Scientific Research Applications
TDBTU in Scientific Research Applications: TDBTU, or O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is a coupling reagent used in peptide synthesis. Below are detailed sections on six unique applications of TDBTU in scientific research:
Peptide Synthesis
TDBTU is renowned for causing minimal epimerization during peptide coupling reactions. This property is crucial when synthesizing peptides like SK&F 107647, where TDBTU produced significantly less epimerization than other common coupling reagents such as PyBOP, HBTU, and HATU .
Large Scale Synthesis
Due to its efficiency and reliability, TDBTU has been utilized in large-scale syntheses, such as the production of over 2 kg of SK&F 107647, demonstrating its scalability and industrial applicability .
Enzyme Inhibition Studies
Researchers use TDBTU in enzyme inhibition studies where peptides act as inhibitors to modulate enzyme activity, providing insights into enzyme mechanisms and potential drug targets.
Each of these applications leverages the unique properties of TDBTU to advance scientific research across various fields.
Mechanism of Action
Target of Action
Tdbtu, also known as O-3,4-Dihydro-4-oxo-1,2,3-benzotriazine-3yl-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the peptide fragments that need to be coupled together to form larger peptide chains .
Mode of Action
Tdbtu interacts with its targets, the peptide fragments, by facilitating the formation of peptide bonds, which link individual amino acids together into a peptide chain . This is achieved through a process known as amide bond formation or peptide coupling . Tdbtu is particularly noted for causing very little epimerization, a process that can lead to the formation of unwanted isomers, during the coupling process .
Biochemical Pathways
The action of Tdbtu affects the biochemical pathway of peptide synthesis. By facilitating the formation of peptide bonds, Tdbtu plays a crucial role in the creation of larger peptide chains from individual amino acids or smaller peptide fragments . The downstream effects of this include the successful synthesis of the desired peptide chains with minimal formation of unwanted isomers .
Pharmacokinetics
Instead, it is used in controlled laboratory or industrial settings for the specific purpose of facilitating peptide bond formation .
Result of Action
The molecular effect of Tdbtu’s action is the formation of peptide bonds, resulting in the creation of larger peptide chains from individual amino acids or smaller peptide fragments . On a cellular level, this enables the synthesis of complex peptides that can have a variety of biological functions, depending on the specific sequence of amino acids in the peptide chain .
Action Environment
The action of Tdbtu is influenced by various environmental factors in the setting where peptide synthesis is being carried out. For example, the temperature of the reaction and the presence of other substances in the reaction mixture can affect the efficiency of the peptide coupling process . Furthermore, Tdbtu is typically used in a solution phase, and the choice of solvent can also have an impact on its efficacy and stability .
properties
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.BF4/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCPCIJLQTYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447016 | |
Record name | TDBTU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tdbtu | |
CAS RN |
125700-69-8 | |
Record name | TDBTU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was TDBTU chosen as a coupling reagent for the synthesis of the nonapeptide SK&F 107647?
A: The selection of a suitable coupling reagent is crucial in peptide synthesis to ensure efficient peptide bond formation while minimizing unwanted side reactions, particularly racemization. The research highlights that TDBTU was chosen as the optimal coupling reagent due to its ability to minimize epimerization during the crucial fragment coupling step. [] Epimerization, if significant, would lead to a mixture of peptides with altered stereochemistry, impacting the purity and potentially the biological activity of the final product.
Q2: What are the advantages of using a convergent synthetic strategy like the '3+2' route for peptide synthesis, as mentioned in the research paper?
A: Convergent synthesis, as opposed to linear synthesis, involves the separate preparation and subsequent coupling of larger peptide fragments. The '3+2' route, as the name suggests, involved the coupling of a tripeptide and another tripeptide segment to form the desired nonapeptide. [] This approach offers several advantages:
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